![molecular formula C11H15Cl2N3 B2682747 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride CAS No. 1909336-00-0](/img/structure/B2682747.png)
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride
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Overview
Description
“1-(1-Methyl-1H-imidazol-2-yl)methanamine” is a heterocyclic compound with the empirical formula C5H9N3 and a molecular weight of 111.15 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Synthesis Analysis
The synthesis of related compounds involves the reaction of carbonyl compounds with 2-lithio-1-methyl-1H-imidazole or by treating 2-acyl-1H-imidazoles with organometallic reagents or sodium borohydride .Molecular Structure Analysis
The molecular structure of “1-(1-Methyl-1H-imidazol-2-yl)methanamine” includes an imidazole ring and a methyl group . The SMILES string representation of the molecule isCn1ccnc1CN
. Physical And Chemical Properties Analysis
“1-(1-Methyl-1H-imidazol-2-yl)methanamine” is a solid compound . It has a molecular weight of 111.15 .Scientific Research Applications
Corrosion Inhibition
Amino acid compounds, including derivatives related to 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride, have been synthesized and studied as inhibitors for N80 steel corrosion in HCl solutions. These inhibitors are of mixed type and exhibit adsorption on the N80 steel surface following Langmuir adsorption isotherm. The effectiveness of these compounds in corrosion inhibition was confirmed through potentiodynamic polarization, electrochemical impedance spectroscopy (EIS), scanning electron microscopy (SEM), and atomic force microscopy (AFM) techniques. Theoretical calculations using Density Functional Theory (DFT) were also employed to support the experimental findings (Yadav, Sarkar, & Purkait, 2015).
Crystallography and Molecular Interactions
The crystal structures of certain imidazole-4-imines derivatives, showcasing the role of weak intermolecular interactions in the crystal packing of similar compounds, have been explored. These studies provide insight into the structural characteristics and potential applications of imidazole derivatives in designing materials with specific physical properties (Skrzypiec, Mazurek, Wagner, & Kubicki, 2012).
Antituberculosis Activity
Derivatives of 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride have been synthesized and characterized for their potential antituberculosis activity. These compounds were evaluated for their inhibitory activity against different receptors, demonstrating their potential as antituberculosis agents (Mary, Mary, Serdaroğlu, & Sarojini, 2020).
Fluorescence Probes
The synthesis and fluorescence properties of certain compounds related to 1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride have been studied for their potential use as fluorescence probes. These studies involve the coordination with Zn2+ ions, resulting in strong fluorescence, which can be applied in various analytical and bioimaging techniques (Wen-yao, 2012).
Antimicrobial Activity
Novel derivatives have been synthesized and characterized for their antimicrobial activity. These studies reveal the potential of these compounds in developing new antimicrobial agents, showcasing their effectiveness against a range of microbial pathogens (Noolvi, Agrawal, Patel, Badiger, Gaba, & Zambre, 2014).
Safety and Hazards
properties
IUPAC Name |
(1-methylimidazol-2-yl)-phenylmethanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3.2ClH/c1-14-8-7-13-11(14)10(12)9-5-3-2-4-6-9;;/h2-8,10H,12H2,1H3;2*1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVSUESRFGDVOL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C(C2=CC=CC=C2)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Methyl-1H-imidazol-2-yl)-1-phenylmethanamine dihydrochloride |
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